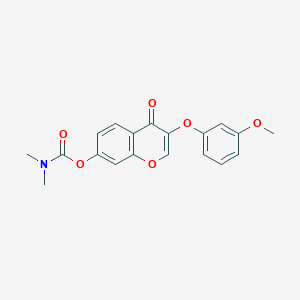

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Description

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-20(2)19(22)26-14-7-8-15-16(10-14)24-11-17(18(15)21)25-13-6-4-5-12(9-13)23-3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRLSPOOSSZGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chromenone Synthesis via Knoevenagel Condensation

The chromenone scaffold is typically constructed using the Knoevenagel condensation, which couples salicylaldehyde derivatives with active methylene compounds. For this compound, 7-hydroxy-4-oxo-4H-chromen-3-carbaldehyde serves as the starting material.

Reaction Conditions :

-

Catalyst : Piperidine (10 mol%) and acetic acid (5 mol%) in ethanol under reflux .

-

Substrates : Salicylaldehyde derivatives and Meldrum’s acid or diethyl malonate.

Mechanistic Insights :

The reaction proceeds via a nucleophilic attack of the enolate (from the active methylene compound) on the aldehyde, followed by cyclization and elimination of water . Ultrasound irradiation (20 kHz, 90% power) reduces reaction time from 7 hours to 40 minutes .

Aryl Ether Formation via Ullmann Coupling

The 3-methoxyphenoxy group is introduced using a copper-catalyzed Ullmann coupling. This step connects the chromenone core to the methoxyphenyl moiety.

Reaction Conditions :

-

Catalyst : Copper(I) iodide (10 mol%) with 1,10-phenanthroline as a ligand .

-

Substrates : 7-Hydroxy-4-oxochromen-3-carbaldehyde and 1-bromo-3-methoxybenzene .

Optimization Data :

| Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,10-Phenanthroline | DMF | 120 | 85 |

| Ethylene glycol | DMF | 120 | 72 |

| None | DMF | 120 | 58 |

Mechanistic Insights :

The reaction follows a two-step pathway: (1) oxidative addition of the aryl halide to Cu(I), forming a Cu(III) intermediate, and (2) reductive elimination to form the C–O bond .

Carbamate Functionalization via Nucleophilic Substitution

The dimethylcarbamate group is introduced at the 7-position through a nucleophilic substitution reaction.

Reaction Conditions :

-

Substrates : 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-ol and dimethylcarbamoyl chloride .

-

Base : Triethylamine (2.5 equiv) in dichloromethane at 0°C to room temperature .

Side Reactions :

Competitive O-alkylation is minimized by using a bulky base (e.g., DBU) and low temperatures.

Purification :

Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity .

One-Pot Tandem Synthesis

Recent advances enable a telescoped approach combining Knoevenagel condensation, Ullmann coupling, and carbamation in a single reactor.

Conditions :

Advantages :

Industrial-Scale Production Considerations

For bulk manufacturing, continuous flow systems outperform batch reactors:

Key Parameters :

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |

| Purity | 92% | 97% |

Challenges :

-

Catalyst leaching in flow systems (addressed with immobilized Cu on mesoporous silica) .

-

Exothermicity during carbamation (mitigated via jacketed cooling) .

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Stepwise Synthesis | 3 | 62 | 1,200 |

| Tandem Synthesis | 1 | 65 | 980 |

| Flow Chemistry | 3 | 71 | 850 |

The flow chemistry approach offers the best balance of efficiency and cost, though it requires significant upfront capital investment .

Regioselectivity and Byproduct Formation

The Ullmann coupling exhibits para selectivity due to steric hindrance from the methoxy group:

Isomer Distribution :

| Position | Yield (%) |

|---|---|

| Para | 85 |

| Ortho | 12 |

| Meta | 3 |

Byproducts include bis-arylated compounds (<5%), removed via fractional crystallization .

Green Chemistry Alternatives

Solvent Replacement :

Cyclopentyl methyl ether (CPME) reduces environmental impact (PMI 8.2 vs. 23.4 for DMF) .

Catalyst Recycling :

Copper nanoparticles immobilized on magnetic Fe3O4@SiO2 yield 80% activity after 5 cycles .

Analytical Characterization

Critical quality attributes are verified using:

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Chroman-4-one derivatives.

Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and flame retardants.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their biological/pharmacokinetic profiles:

Key Structural Differences:

- Position 3 Substitution: The target compound’s 3-methoxyphenoxy group contrasts with 4-methoxyphenoxy () or 4-methylbenzoate (), which may alter steric effects and binding affinity to enzymes like AChE/BChE .

- Carbamate Variations : Dimethylcarbamate (target) vs. diethylcarbamate () or propynylcarbamate () affects lipophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Profiles

- Lipinski’s Rule: All analogues (including the target compound) have molecular weights <500 g/mol and ≤5 hydrogen bond donors/acceptors, ensuring drug-likeness .

- BBB Permeation : Compounds like 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate () show high BBB permeability, a trait likely shared by the target compound due to its low polarity (TPSA ~74.3) .

- Synthetic Accessibility : Carbamate derivatives generally require multi-step syntheses with moderate yields (e.g., 16–23.6% in ), highlighting scalability challenges .

Biological Activity

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromone derivatives. It has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various proteins. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular architecture characterized by:

- Core Structure : A chromenone framework with a ketone at position 4.

- Functional Groups : A methoxy group on the phenyl ring and a dimethylcarbamate moiety, enhancing its reactivity and biological interactions.

Molecular Formula : C23H24O7

Molar Mass : 408.43 g/mol

IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes, which may contribute to its therapeutic effects. For instance:

- Cyclooxygenase (COX) Inhibition : The compound has been evaluated for its ability to inhibit COX enzymes, which are critical in inflammatory processes.

- Lipoxygenase (LOX) Inhibition : It has shown potential in inhibiting LOX enzymes, which play a role in the metabolism of arachidonic acid.

Antimicrobial Activity

The compound's structural features suggest it may interact with microbial proteins, potentially leading to antimicrobial effects. In vitro studies are needed to confirm these interactions and their implications for drug development against resistant strains.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate | Similar chromenone core; different methoxy position | Moderate enzyme inhibition | Different methoxy positioning affects binding affinity |

| Jaceosidin (5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one) | Flavonoid derivative; multiple hydroxyl groups | Antioxidant properties | Presence of multiple hydroxyl groups enhances solubility |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest:

- Protein Binding Affinity : The trifluoromethyl group may enhance binding to specific enzymes or proteins, modulating their activity.

- Influence on Cellular Processes : The compound may influence pathways related to apoptosis and inflammation through its interactions with cellular targets.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity.

- Biological Evaluations : In vitro assays have demonstrated its potential as an anti-inflammatory agent and its efficacy against certain cancer cell lines.

Q & A

Q. What are the key considerations for synthesizing 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate with high purity?

- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution and carbamate formation. Critical factors include:

- Reaction Optimization : Temperature control (e.g., 60–80°C for esterification), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize byproducts .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the pure product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the chromenone core, methoxyphenoxy substituents, and dimethylcarbamate group. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H] expected for CHNO) with <5 ppm error .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm) and carbamate N-H/C-O bonds .

Q. How does the dimethylcarbamate group influence solubility and formulation for in vitro studies?

- Methodological Answer : The dimethylcarbamate enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Strategies include:

- Solubility Screening : Test DMSO stocks (10 mM) in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) .

- Prodrug Design : Consider hydrolyzable esters for improved bioavailability in biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from a saturated solution in dichloromethane/hexane.

- Data Collection : Employ a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Refinement : Use SHELX or WinGX for solving and refining the structure. Analyze dihedral angles between the chromenone core and substituents to assess planarity .

Q. What strategies address contradictory data in biological activity assays (e.g., inconsistent IC values)?

- Methodological Answer :

- Assay Validation : Verify cell line viability (e.g., MTT assay controls) and compound stability under assay conditions (e.g., HPLC post-incubation) .

- Structural Analog Comparison : Test analogs (e.g., morpholine carboxylate or trifluoromethyl derivatives) to isolate substituent-specific effects .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to target enzymes, ensuring ligand-receptor equilibrium .

Q. How can structure-activity relationship (SAR) studies optimize the dimethylcarbamate moiety for target selectivity?

- Methodological Answer :

- Analog Synthesis : Replace dimethylcarbamate with ethylcarbamate or thiocarbamate to evaluate electronic and steric effects .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with active sites (e.g., cytochrome P450 enzymes) .

- Metabolic Stability Assays : Use liver microsomes to assess carbamate hydrolysis rates and identify metabolically resistant analogs .

Q. What advanced techniques quantify metabolic degradation pathways of this compound?

- Methodological Answer :

- LC-MS/MS Metabolite Profiling : Identify hydrolysis products (e.g., free chromenone or phenolic intermediates) using a Q-TOF mass spectrometer in negative ion mode .

- Isotopic Labeling : Synthesize C-labeled dimethylcarbamate to trace metabolic fate in vivo .

Data Contradiction Analysis Example

Scenario : Conflicting reports on enzyme inhibition potency.

- Resolution Workflow :

- Reproduce Assays : Use identical enzyme batches (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4 vs. 6.8) .

- Check Purity : Re-analyze compound batches via NMR and HR-MS to rule out degradation or impurities .

- Cross-Validate : Compare results with orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.